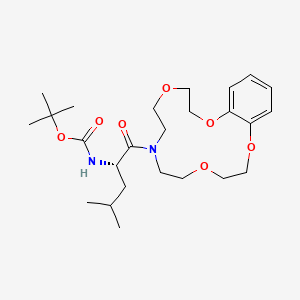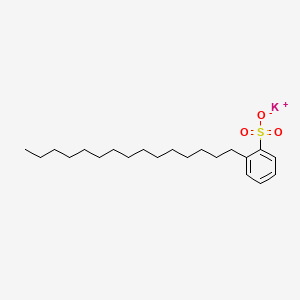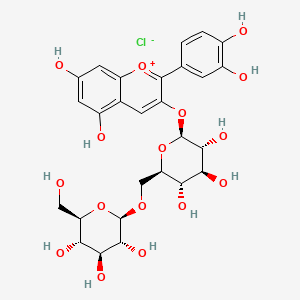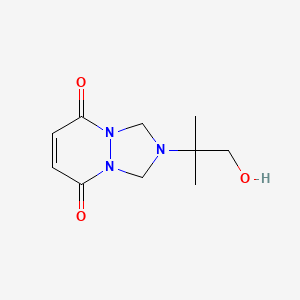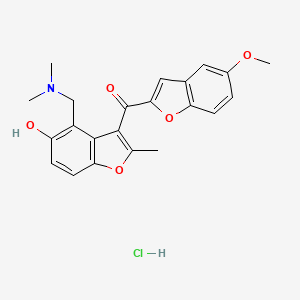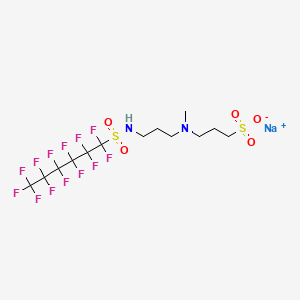
5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrofurylidene Group: This step involves the condensation of the oxazolidinone with 5-nitro-2-furfuraldehyde in the presence of a suitable catalyst.
Attachment of the Piperazinylmethyl Group: The final step includes the alkylation of the intermediate compound with 3,4-dimethylpiperazine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Nitroso and hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology
In biological research, it can be used to study the interactions of oxazolidinones with biological targets, such as enzymes or receptors.
Medicine
Oxazolidinones, including this compound, are investigated for their potential as antimicrobial agents, particularly against resistant bacterial strains.
Industry
The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone involves its interaction with specific molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit protein synthesis by binding to the bacterial ribosome. The nitrofurylidene group can also generate reactive oxygen species, leading to oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone used as an antibiotic.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
5-((3,4-Dimethyl-1-piperazinyl)methyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to its specific structural features, such as the presence of the nitrofurylidene group and the piperazinylmethyl moiety, which may confer distinct biological activities and pharmacokinetic properties.
Propiedades
Número CAS |
93722-19-1 |
|---|---|
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
5-[(3,4-dimethylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H21N5O5/c1-11-8-18(6-5-17(11)2)9-13-10-19(15(21)25-13)16-7-12-3-4-14(24-12)20(22)23/h3-4,7,11,13H,5-6,8-10H2,1-2H3/b16-7+ |
Clave InChI |
VQRWKNSHAPORCJ-FRKPEAEDSA-N |
SMILES isomérico |
CC1CN(CCN1C)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
CC1CN(CCN1C)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




